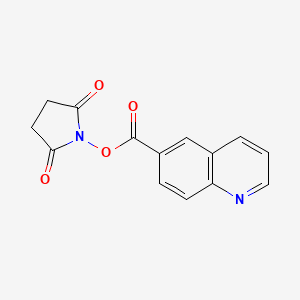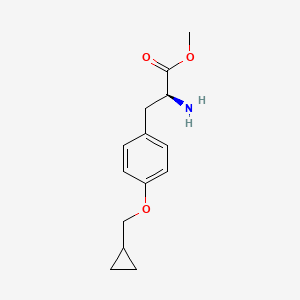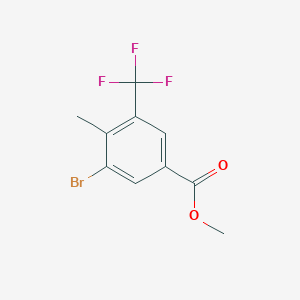
tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate: is an organic compound that features a tert-butyl carbamate group attached to a benzyl ring substituted with bromine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding hydrogenated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted benzylcarbamates.
- Oxidation reactions yield benzaldehyde or benzoic acid derivatives.
- Reduction reactions yield hydrogenated benzylcarbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology and Medicine: The compound is studied for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the materials science field, this compound is explored for its potential use in the development of advanced materials, such as polymers with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which can influence the electronic environment of the molecule.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
- 3-Bromobenzotrifluoride
Comparison:
- tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate differs by having a fluoro group instead of a benzyl group, which can affect its reactivity and applications.
- 1-Bromo-3,5-bis(trifluoromethyl)benzene lacks the carbamate group, making it less versatile in certain synthetic applications.
- 3-Bromobenzotrifluoride is simpler in structure, lacking the tert-butyl and carbamate groups, which limits its use in more complex synthetic pathways.
The unique combination of substituents in tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate makes it a valuable compound for various applications, distinguishing it from its similar counterparts.
Eigenschaften
IUPAC Name |
tert-butyl N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18-7-8-4-9(13(15,16)17)6-10(14)5-8/h4-6H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPHKPMTJUXJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














